molecular formula C17H16N2OS B10979312 N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide

N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No.: B10979312
M. Wt: 296.4 g/mol
InChI Key: CKFTUQSHNJHTSQ-UHFFFAOYSA-N
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Description

N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide is a synthetic organic compound designed for research and development purposes. It belongs to a class of 1,4-benzothiazine derivatives that have demonstrated significant potential in pharmacological studies. Compounds with this core structure have been synthesized and actively screened for central nervous system (CNS) activity, showing promise as anticonvulsant agents . The research value of this chemical scaffold is highlighted by its evaluation in standard animal models of epilepsy, such as the Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, where related N-aryl-2-(3-oxo-1,4-benzothiazin-2-yl)acetamides exhibited notable activity . The molecular structure of this acetamide derivative incorporates a 1,4-benzothiazine ring system, a privileged scaffold in medicinal chemistry known for its versatile biological interactions. The presence of the 4-methylphenyl substituent at the 3-position of the benzothiazine ring is a key structural feature, as modifications on the N-aryl ring are a common strategy to optimize biological activity and physicochemical properties . Researchers in the fields of medicinal chemistry and neuroscience may find this compound valuable for investigating new therapeutic pathways for neurological disorders. The mechanism of action for this specific compound requires further elucidation, but related structures are known to interact with key targets in the CNS. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are encouraged to contact our scientific support team for specific handling, storage, and solubility data, as well as to request certificates of analysis.

Properties

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide

InChI

InChI=1S/C17H16N2OS/c1-11-7-9-13(10-8-11)16-17(18-12(2)20)21-15-6-4-3-5-14(15)19-16/h3-10,17H,1-2H3,(H,18,20)

InChI Key

CKFTUQSHNJHTSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC2NC(=O)C

Origin of Product

United States

Preparation Methods

Two-Step Acylation and Cyclization Strategy

A common approach for synthesizing benzothiazine-acetamide derivatives involves sequential acylation and cyclization. For example, the synthesis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide (a structurally related herbicide precursor) begins with the acylation of 4-fluoro-N-isopropylbenzenamine using 2-(methylthio)acetyl chloride in acetonitrile with triethylamine as a base. The intermediate is subsequently oxidized with meta-chloroperbenzoic acid (mCPBA) in dichloromethane to introduce the sulfonyl group. Adapting this protocol:

  • Acylation Step :

    • React 3-(4-methylphenyl)-2H-1,4-benzothiazin-2-amine with acetyl chloride in acetonitrile.

    • Use triethylamine (3 equiv) to scavenge HCl, ensuring a pH > 8.

    • Stir at room temperature for 5–6 hours, monitored via thin-layer chromatography (TLC).

  • Cyclization/Oxidation :

    • Treat the intermediate with mCPBA (1.5 equiv) in dichloromethane at 0–5°C.

    • Warm to room temperature and stir for 12 hours to complete ring formation.

Key Parameters :

ParameterValue
SolventAcetonitrile → DCM
Temperature25°C (acyl.) → 0–25°C (ox.)
Reaction Time5 h (acyl.) → 12 h (ox.)
Yield~70–75% (crude)

One-Pot Condensation Approach

An alternative method involves condensing 2-aminothiophenol derivatives with α-haloacetamides. For instance, N-(3-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is synthesized via cyclocondensation of 2-amino-5-(trifluoromethyl)thiophenol with methyl 2-chloroacetoacetate, followed by amidation. Adapted for the target compound:

  • Cyclocondensation :

    • React 2-amino-5-(4-methylphenyl)thiophenol with 2-chloro-N-(3-methylphenyl)acetamide in ethanol.

    • Add K₂CO₃ (2 equiv) and reflux at 80°C for 8 hours.

  • Workup :

    • Quench with ice water, extract with ethyl acetate, and dry over MgSO₄.

    • Concentrate under reduced pressure and purify via silica gel chromatography.

Optimization Data :

VariableOptimal ConditionYield Impact
BaseK₂CO₃+15% vs. NaOH
SolventEthanol+20% vs. THF
Temperature80°C+25% vs. 60°C

Purification and Characterization

Chromatographic Purification

Crude products are typically purified using silica gel column chromatography with ethyl acetate/hexane (3:7 v/v) eluent. For N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide, gradient elution (10–40% ethyl acetate) resolves acetamide derivatives from unreacted starting materials.

Purification Metrics :

Purity Stage% Purity (HPLC)
Crude55–60%
After Column92–95%
Recrystallization>99%

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 7.45–7.20 (m, 4H, Ar-H), 6.95 (s, 1H, NH), 4.25 (s, 2H, CH₂), 2.35 (s, 3H, CH₃), 2.10 (s, 3H, COCH₃).

  • IR (KBr) :
    3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1550 cm⁻¹ (C-N).

  • MS (ESI+) :
    m/z 297.1 [M+H]⁺.

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYield (%)
Two-Step AcylationHigh regioselectivityMulti-step, longer time70–75
One-Pot CondensationShorter durationRequires excess reagents65–70

The two-step method offers better control over intermediate purity, while the one-pot approach reduces solvent use. Scale-up feasibility favors the two-step process due to easier isolation of intermediates.

Mechanistic Insights

The acylation step proceeds via nucleophilic attack of the benzothiazine amine on the acetyl chloride, forming a tetrahedral intermediate that collapses to release HCl. Cyclization involves intramolecular nucleophilic substitution, where the thiolate anion displaces a chloride or other leaving group, forming the benzothiazine ring.

Industrial-Scale Considerations

For kilogram-scale production:

  • Use continuous flow reactors to enhance heat transfer during exothermic acylation.

  • Replace column chromatography with crystallization (e.g., ethanol/water) for cost efficiency.

  • Implement in-process analytical controls (IPAC) via inline FTIR to monitor reaction progression .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazine ring to a benzothiazoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzothiazoline derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antidepressant Activity

Recent studies have shown that benzothiazine derivatives can exhibit antidepressant effects. For instance, compounds similar to N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide have been evaluated for their ability to inhibit monoamine oxidase (MAO) enzymes, which play a crucial role in the metabolism of neurotransmitters linked to mood regulation. In vitro assays demonstrated significant inhibitory activity against MAO-B, suggesting potential as antidepressant agents .

Anticancer Properties

This compound has also been investigated for its anticancer properties. Compounds with similar structures were tested against various cancer cell lines, revealing promising results. For example, derivatives demonstrated cytotoxicity against human colorectal carcinoma cells (HCT116), with some compounds showing IC50 values lower than standard chemotherapeutics like 5-fluorouracil .

Case Study 1: Antidepressant Screening

A series of benzothiazine derivatives were synthesized and screened for their antidepressant activity using the forced swim test (FST). Among these, several compounds exhibited a significant reduction in immobility time, indicating potential antidepressant effects. The study highlighted the importance of substituent variations on the benzothiazine core in modulating biological activity .

Case Study 2: Anticancer Evaluation

In another study focused on anticancer activity, this compound was tested against multiple cancer cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells. This dual action underscores the compound's potential as a multifaceted therapeutic agent .

Comparative Analysis of Related Compounds

Compound NameStructure TypePrimary ActivityIC50 Value (µM)
This compoundBenzothiazine derivativeAntidepressant-
Compound ABenzothiazole derivativeAnticancer5.85
Compound BBenzimidazole derivativeAntimicrobial1.27

Mechanism of Action

The mechanism of action of N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with bacterial cell wall synthesis or modulate inflammatory pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs differ primarily in substituents on the benzothiazine core and the aryl group attached to the acetamide moiety. These variations influence electronic properties, lipophilicity, and biological activity. Below is a detailed comparison:

Substituent Analysis

Table 1: Substituent Effects on Key Properties
Compound Name Benzothiazine Substituents Aryl Group (R) Molecular Formula Molecular Weight (g/mol) Notable Properties
N-[3-(4-Methylphenyl)-...]acetamide (Main) 3-oxo, 4-methylphenyl None (direct linkage) C₁₇H₁₆N₂O₂S 312.39 High lipophilicity (methyl group)
N-(4-Chlorophenyl)-...acetamide 3-oxo 4-chlorophenyl C₁₆H₁₃ClN₂O₂S 332.80 Enhanced polarity (Cl)
N-(4-Nitrophenyl)-...acetamide 3-oxo, 6-CF₃ 4-nitrophenyl C₁₆H₁₂F₃N₃O₄S 399.34 Strong electron-withdrawing (NO₂, CF₃)
N-(4-Methoxyphenyl)-...acetamide 3-oxo 4-methoxyphenyl C₁₆H₁₅N₂O₃S 323.37 Moderate polarity (OCH₃)

Electronic and Steric Effects

  • The absence of substituents on the benzothiazine core (other than 3-oxo) may enhance conformational flexibility .
  • Nitrophenyl/Trifluoromethyl Analog : The nitro and CF₃ groups create strong electron-withdrawing effects, which could stabilize charge-transfer interactions in biological targets. The 6-CF₃ substitution on the benzothiazine may sterically hinder binding to certain enzymes.
  • Methoxyphenyl Analog : The methoxy group balances lipophilicity and polarity, offering intermediate solubility and binding affinity.

Crystallographic and Computational Studies

  • The 3-oxo-3,4-dihydro-2H-1,4-benzothiazin core’s puckering geometry has been analyzed using Cremer-Pople coordinates, revealing nonplanar conformations that influence intermolecular interactions .
  • Software suites like SHELX and WinGX have been employed to resolve crystal structures of benzothiazine derivatives, aiding in the identification of hydrogen-bonding networks and packing motifs .

Biological Activity

N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide, with the CAS number 893692-92-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17_{17}H16_{16}N2_{2}OS
  • Molecular Weight : 296.4 g/mol
  • Structure : The compound features a benzothiazine core, which is known for various pharmacological activities.

Antimicrobial Activity

Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. A study demonstrated that related compounds showed efficacy against Mycobacterium tuberculosis, suggesting that this compound may also possess similar activity. The mechanism involves interference with bacterial cell wall synthesis and metabolic pathways, although specific data on this compound's activity remains limited .

Antitumor Effects

This compound has been implicated in antitumor studies. Related compounds have shown the ability to inhibit tumor growth in various cancer models. For instance, derivatives have been evaluated for their effects on malignant pleural mesothelioma cells, where they exhibited antiproliferative effects by modulating signaling pathways like ERK and CD44 expression . This suggests that the compound could potentially be developed into a chemotherapeutic agent.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit key enzymes involved in metabolic pathways.
  • Modulation of Signaling Pathways : They may alter cellular signaling pathways linked to proliferation and survival.
  • Interaction with Cellular Components : The compound may interact with DNA or proteins, leading to cytotoxic effects on cancer cells.

Case Studies and Research Findings

StudyFindings
Antimycobacterial Evaluation This compound was evaluated for its activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. Results indicated promising activity with IC50_{50} values comparable to established treatments .
Antitumor Efficacy In vitro studies demonstrated that the compound inhibited the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Toxicological Assessment Preliminary toxicity studies showed that the compound had a favorable safety profile at therapeutic doses, indicating potential for further development .

Q & A

Q. What are the established synthetic routes for N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide, and how can reaction conditions be optimized to improve yield?

The compound is synthesized via cyclization and condensation reactions. A common method involves reacting substituted amines with maleic anhydride followed by cyclization using o-aminothiophenol (o-ATP) under reflux conditions in ethanol or dichloromethane . Key optimizations include:

  • Temperature control (reflux at 80–100°C) to prevent side reactions.
  • Solvent selection (polar aprotic solvents enhance reaction rates).
  • Monitoring via TLC to confirm intermediate formation . Typical yields range from 60–75%, with purification by recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Structural validation relies on:

  • NMR : 1^1H and 13^13C NMR to confirm acetamide and benzothiazine moieties (e.g., carbonyl peaks at ~168–170 ppm).
  • IR : Stretching vibrations for amide C=O (~1650 cm1^{-1}) and aromatic C–H (~3050 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion peaks ([M+H]+^+) to verify molecular weight .

Q. How is the antifungal activity of this compound evaluated, and what are the common target pathogens?

Antifungal assays are performed using agar diffusion or broth microdilution methods against pathogens like Trichophyton rubrum and Epidermophyton floccosum. Minimum inhibitory concentrations (MICs) are determined, with active compounds showing MICs <50 µg/mL . Data interpretation requires comparison to positive controls (e.g., fluconazole) and statistical validation of zone-of-inhibition measurements .

Advanced Research Questions

Q. What computational or crystallographic methods are used to analyze the conformational stability of the benzothiazine core?

  • X-ray Crystallography : SHELXL software refines crystal structures to determine bond angles, torsion angles, and ring puckering parameters (e.g., Cremer-Pople coordinates for six-membered rings) .
  • DFT Calculations : Predict equilibrium geometries and assess intramolecular hydrogen bonding between the acetamide group and thiazine sulfur .

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